Conduritol B Tetraacetate
Overview
Description
Synthesis Analysis
The synthesis of Conduritol B Tetraacetate involves several key strategies, highlighting the versatility of organic synthesis techniques. One approach includes the enzymatic desymmetrization of conduritol D to prepare homochiral intermediates for the synthesis of cyclitols and aminocyclitols, employing lipases from various sources for catalysis (Patti et al., 1996). Another synthesis pathway involves bromination and reduction steps to create bromo-conduritol-B tetraacetate, showcasing the method's efficiency and specificity in generating glycosidase inhibitors (Cantekin et al., 2009).
Molecular Structure Analysis
The molecular structure of Conduritol B Tetraacetate is characterized by its cyclohexene skeleton and acetate functional groups, which are crucial for its reactivity and subsequent chemical transformations. Structural analyses often utilize spectroscopic methods to elucidate the arrangement of atoms and the stereochemistry of the molecule, contributing to the understanding of its chemical behavior and potential applications.
Chemical Reactions and Properties
Conduritol B Tetraacetate undergoes various chemical reactions, including enzymatic galactosylation, highlighting its utility as a substrate for producing glycoconjugates with potential biological activity (Yu et al., 1995). The compound's ability to participate in stereospecific syntheses, such as the formation of both enantiomers of cyclophellitol and conduritol-B, underscores its significance in synthesizing glycosidase inhibitors (Raghavan et al., 2016).
Scientific Research Applications
Synthesis of Cyclitols and Aminocyclitols : Conduritol D tetraacetate can be enzymatically desymmetrized to prepare homochiral intermediates for synthesizing cyclitols and aminocyclitols, useful in pharmaceutical and biotechnology industries (Patti, Sanfilippo, Piattelli, & Nicolosi, 1996).
Potential in Drug Discovery : New conduritol analogues derived from bicyclooctatriene have been synthesized, offering potential for novel drug discovery and pharmacological applications (Kara, Balcı, Bourne, & Watson, 1994).
Neurotransmitter Synthesis and Neurogenesis : A stereospecific synthesis of 1,4-di-O-methyl-myo-inositol (liriodendritol) from p-benzoquinone provides a valuable tool for studying neurotransmitter synthesis and its role in neurogenesis (Kelebekli, 2007).
Enzyme Inhibition : Bromo-conduritol-B shows strong enzyme-specific inhibition against alpha-glycosidase, indicating potential as a novel anti-inflammatory agent (Cantekin, Baran, Çalışkan, & Balcı, 2009).
Active-Site-Directed Inhibition : Conduritol B epoxide acts as an irreversible, first-order inhibitor of alpha-glucosidase, indicating a carboxyl group(s) at the enzyme's active site (Yang, Ge, Zeng, & Zhang, 1985).
Gaucher Disease Model : Conduritol B epoxide effectively induces Gaucher disease in mice, demonstrating its utility in medical research (Stephens, Bernatsky, Burachinsky, Legler, & Kanfer, 1978).
Synthesis of Glycosidase Inhibitors : Enzymatic resolution of (±)-conduritol-B is key for synthesizing glycosidase inhibitors, important in pharmaceutical research (Sanfilippo, Patti, & Nicolosi, 1999).
Future Directions
The future directions of Conduritol B Tetraacetate research involve its potential use in treating diseases like Gaucher disease (GD) and Parkinson’s disease (PD). It is also being studied for its potential in generating cell and animal models for these diseases . Additionally, new analogues of Conduritol B Tetraacetate are being designed to increase their binding affinity .
properties
IUPAC Name |
[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-IGQOVBAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452320 | |
Record name | Conduritol B Tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Conduritol B Tetraacetate | |
CAS RN |
25348-63-4 | |
Record name | Conduritol B Tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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